N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
CAS No.: 851781-06-1
Cat. No.: VC4504292
Molecular Formula: C18H20FN3O4S2
Molecular Weight: 425.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851781-06-1 |
|---|---|
| Molecular Formula | C18H20FN3O4S2 |
| Molecular Weight | 425.49 |
| IUPAC Name | N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(15-6-4-5-7-16(15)19)12-17(20-22)13-8-10-14(11-9-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3 |
| Standard InChI Key | RDOPHQVGTPBUTE-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F |
Introduction
N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that incorporates several functional groups, including a pyrazole ring, an ethylsulfonyl group, a 2-fluorophenyl group, and a methanesulfonamide group. This compound is of interest due to its potential biological and chemical properties, which can be explored through various analytical and computational methods.
Synthesis and Preparation
The synthesis of N-(4-(1-(ethylsulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the ethylsulfonyl and 2-fluorophenyl groups, and attachment of the methanesulfonamide group. Specific synthetic routes may vary depending on the availability of starting materials and desired conditions.
Computational Studies
Computational methods, such as density functional theory (DFT) and molecular docking simulations, can provide insights into the molecular properties and potential biological activities of this compound. These studies can help predict reactivity, stability, and interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume